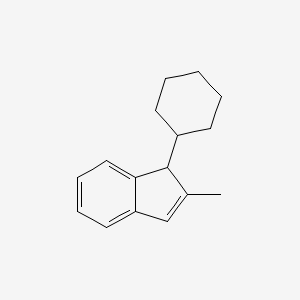![molecular formula C5H3N7O B12586521 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL CAS No. 633299-49-7](/img/structure/B12586521.png)
3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL: is a heterocyclic compound with a unique structure that combines triazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-triamino-1,2,4-triazole with cyanogen bromide in a one-pot reaction . The reaction conditions often include the use of solvents like dioxane or diethyl ether and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. For example, derivatives of this compound have been investigated as inhibitors of ubiquitin-specific peptidase 28 (USP28), which is associated with cancer progression .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They have been studied as potential inhibitors of enzymes like mTOR kinase and PI3 kinase, which are involved in cancer and other diseases .
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, including high-energy materials and polymers .
Wirkmechanismus
The mechanism of action of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL involves its interaction with specific molecular targets. For example, as an inhibitor of mTOR kinase and PI3 kinase, the compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and survival pathways . This makes it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
3H-1,2,3-Triazolo[4,5-D]pyrimidin-5-amine: This compound shares a similar triazolo-pyrimidine structure and has been studied for its biological activities.
3H-1,2,3-Triazolo[4,5-D]pyrimidine derivatives: These derivatives have been explored for their potential as enzyme inhibitors and antiproliferative agents.
Uniqueness: The uniqueness of 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL lies in its fused triazole and pyrimidine rings, which provide a distinct scaffold for the development of novel compounds with diverse applications. Its ability to inhibit multiple enzymes and its potential in various fields of research and industry highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
633299-49-7 |
|---|---|
Molekularformel |
C5H3N7O |
Molekulargewicht |
177.12 g/mol |
IUPAC-Name |
1,4,5,6,8,10,12-heptazatricyclo[7.3.0.03,7]dodeca-3,6,8,10-tetraen-2-one |
InChI |
InChI=1S/C5H3N7O/c13-4-2-3(10-11-9-2)8-5-6-1-7-12(4)5/h1H,(H2,6,7,8,9,10,11) |
InChI-Schlüssel |
REPKUPJSABGXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC3=NNN=C3C(=O)N2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)
![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)


![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)


